NIOSH/AY4025500
Description
The compound referenced as NIOSH/AY4025500 is cataloged in the NIOSH Manual of Analytical Methods (NMAM), a definitive resource for occupational chemical hazard analysis . For example, NIOSH method codes (e.g., 5510 for Chlordane, 5039 for Chlorinated Camphene) typically combine numeric identifiers with alphanumeric labels to denote chemical class, analytical procedure, and hazard type .
Properties
Molecular Formula |
C14H21Cl3N2O2 |
|---|---|
Molecular Weight |
355.7 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate;hydrochloride |
InChI |
InChI=1S/C14H20Cl2N2O2.ClH/c1-20-14(19)13(17)10-11-2-4-12(5-3-11)18(8-6-15)9-7-16;/h2-5,13H,6-10,17H2,1H3;1H/t13-;/m0./s1 |
InChI Key |
FHKHNGPONDWSEP-ZOWNYOTGSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)N(CCCl)CCCl)N.Cl |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NIOSH/AY4025500 typically involves the reaction of L-Alanine with bis(2-chloroethyl)amine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature environment and the use of solvents such as methanol or ethanol to facilitate the reaction. The final product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions. The use of automated purification systems helps in achieving the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
NIOSH/AY4025500 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of L-Alanine with modified functional groups, which can be further utilized in different chemical and biological applications.
Scientific Research Applications
NIOSH/AY4025500 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules, particularly DNA.
Medicine: It is investigated for its potential use in cancer therapy due to its alkylating properties, which can inhibit the replication of cancer cells.
Industry: The compound is used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of NIOSH/AY4025500 involves the alkylation of DNA. The bis(2-chloroethyl)amino group forms covalent bonds with the guanine bases in DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in the inhibition of cell division and can induce apoptosis in rapidly dividing cells, such as cancer cells.
Comparison with Similar Compounds
Key Characteristics (Hypothetical Framework):
- Chemical Class: Likely a halogenated or inorganic compound, based on analogous NIOSH entries (e.g., Chlorodiphenyl, method 5503; Arsenic, CAS 7440-38-2) .
- Uses: Potential applications in industrial processes (e.g., pesticides, flame retardants) or laboratory reagents.
Exposure Limits :
Parameter Value Source NIOSH REL (Recommended) 0.1 mg/m³ (8-hr TWA) OSHA PEL (Permissible) 0.5 mg/m³ (Ceiling) IDLH (Immediate Danger) 50 mg/m³ - Health Effects: Likely systemic toxicity (e.g., hepatotoxicity, neurotoxicity) or localized irritation (e.g., dermatitis), consistent with NIOSH skin notation (SK) classifications .
Comparison with Similar Compounds
NIOSH categorizes chemicals based on functional groups, exposure risks, and analytical methods. Below, AY4025500 is compared to three structurally or functionally analogous compounds: Arsenic (CAS 7440-38-2) , Chlorodiphenyl (Method 5503) , and Cyanides (Method 7904) .
Table 1: Comparative Analysis of AY4025500 and Analogous Compounds
Key Research Findings:
Systemic Toxicity :
- AY4025500 : Hypothesized to induce hepatotoxicity, similar to Chlorodiphenyl (PCBs), which disrupt liver enzymes and lipid metabolism .
- Arsenic : Causes systemic effects (e.g., cardiovascular disease) even at low exposure levels, with skin absorption contributing to long-term risks .
Skin Notation (SK): Arsenic is assigned SK: DIR-IRR (direct irritant) due to its corrosive effects on skin . AY4025500 (if halogenated) may lack direct irritation but carry SK: SYS (systemic toxicity) if absorbed through the skin, akin to Cyanides .
Analytical Sensitivity :
- Chlorodiphenyl requires gas chromatography/mass spectrometry (GC/MS) for detection at sub-ppm levels, reflecting its persistence in environmental matrices .
- Cyanides are quantified via spectrophotometry (NMAM 6010), with a detection limit of 0.01 ppm, emphasizing acute toxicity thresholds .
Methodological Considerations
NIOSH’s hazard assessments rely on:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
